Ethyl 2-(3-nitrophenyl)pyrimidine-5-carboxylate Ethyl 2-(3-nitrophenyl)pyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15864232
InChI: InChI=1S/C13H11N3O4/c1-2-20-13(17)10-7-14-12(15-8-10)9-4-3-5-11(6-9)16(18)19/h3-8H,2H2,1H3
SMILES:
Molecular Formula: C13H11N3O4
Molecular Weight: 273.24 g/mol

Ethyl 2-(3-nitrophenyl)pyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC15864232

Molecular Formula: C13H11N3O4

Molecular Weight: 273.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(3-nitrophenyl)pyrimidine-5-carboxylate -

Specification

Molecular Formula C13H11N3O4
Molecular Weight 273.24 g/mol
IUPAC Name ethyl 2-(3-nitrophenyl)pyrimidine-5-carboxylate
Standard InChI InChI=1S/C13H11N3O4/c1-2-20-13(17)10-7-14-12(15-8-10)9-4-3-5-11(6-9)16(18)19/h3-8H,2H2,1H3
Standard InChI Key MEIUOGRBCTTYOX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN=C(N=C1)C2=CC(=CC=C2)[N+](=O)[O-]

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a pyrimidine ring substituted with a nitro group at the meta position of the phenyl ring and an ethyl ester moiety. Key bond lengths and angles can be inferred from density functional theory (DFT) studies on analogous pyrimidine derivatives. For example, in related carboxamide pyrimidines, bond lengths such as C4N5\text{C}_4-\text{N}_5 (1.4028 Å) and C1N5\text{C}_1-\text{N}_5 (1.3832 Å) highlight the influence of conjugation and hybridization on molecular geometry . The nitro group’s electron-withdrawing nature stabilizes the aromatic system, while the ester group provides sites for further functionalization.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H11N3O4\text{C}_{13}\text{H}_{11}\text{N}_{3}\text{O}_{4}
Molecular Weight273.24 g/mol
CAS Number1245077-11-5
Purity≥95%

Synthesis and Optimization

Synthetic Routes

Ethyl 2-(3-nitrophenyl)pyrimidine-5-carboxylate is typically synthesized via multi-step protocols involving condensation, cyclization, and functional group transformations. A plausible route, adapted from methods for analogous pyrimidines , involves:

  • Condensation: Reacting 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of urea under acidic conditions to form a dihydropyrimidinone intermediate.

  • Oxidation: Converting the dihydro intermediate to the fully aromatic pyrimidine using oxidizing agents like NaNO2/HCl\text{NaNO}_2/\text{HCl}.

  • Esterification: Introducing the ethyl ester group via nucleophilic acyl substitution.

Reaction yields depend on solvent choice, temperature, and catalyst. For instance, ethanol and hydrochloric acid are common solvents for initial condensation , while DMF facilitates coupling reactions in later stages .

Challenges in Synthesis

  • Regioselectivity: Ensuring nitro group incorporation at the 3-position requires careful control of reaction conditions.

  • Byproduct Formation: Competing reactions, such as over-oxidation or ester hydrolysis, necessitate precise stoichiometry and pH monitoring.

Spectroscopic Characterization

Vibrational Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic peaks for key functional groups:

  • Nitro Group (NO2\text{NO}_2): Asymmetric stretching at 1520–1550 cm1^{-1} and symmetric stretching at 1340–1380 cm1^{-1} .

  • Ester Carbonyl (C=O\text{C=O}): Strong absorption near 1707 cm1^{-1} .

  • Aromatic C-H\text{C-H}: Bending vibrations at 3050–3100 cm1^{-1} .

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR: The ethyl ester group appears as a triplet (δ\delta 1.3 ppm, CH3_3) and quartet (δ\delta 4.2 ppm, CH2_2), while aromatic protons resonate between δ\delta 7.5–8.5 ppm .

  • 13C^{13}\text{C} NMR: The pyrimidine carbons are observed at δ\delta 155–165 ppm, with the ester carbonyl at δ\delta 168 ppm .

Table 2: Predicted Spectral Data

TechniqueKey SignalsReference
FT-IR1707 cm1^{-1} (C=O), 1520 cm1^{-1} (NO2_2)
1H^1\text{H} NMRδ\delta 8.2 ppm (aromatic H)
13C^{13}\text{C} NMRδ\delta 162 ppm (C=O)

Computational Insights

Density Functional Theory (DFT) Studies

DFT calculations at the B3LYP/6-31G(d,p) level provide insights into electronic structure and reactivity :

  • Frontier Molecular Orbitals: The HOMO-LUMO gap (≈4.2 eV) suggests moderate electronic stability, with the LUMO localized on the nitro-substituted phenyl ring.

  • Natural Bond Orbital (NBO) Analysis: Delocalization of electron density from the ester oxygen to the pyrimidine ring enhances conjugation .

Challenges and Future Directions

  • Synthetic Scalability: Optimizing reaction conditions to improve yields beyond 60–70%.

  • Biological Screening: Prioritizing in vitro assays to evaluate antimicrobial and anticancer potential.

  • Computational Refinement: Expanding DFT studies to include solvent effects and excited-state dynamics.

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